1-bromo-3-(4-bromophenyl)benzene
Overview
Description
3,4’-Dibromobiphenyl is a polybrominated biphenyl, a class of organic compounds characterized by the presence of two bromine atoms attached to a biphenyl structure. The molecular formula of 3,4’-Dibromobiphenyl is C₁₂H₈Br₂, and it has a molecular weight of 312.00 g/mol . This compound is known for its use as a flame retardant and its presence in various industrial applications .
Mechanism of Action
Target of Action
The primary target of 1-bromo-3-(4-bromophenyl)benzene, also known as 3,4’-Dibromobiphenyl or 3,4’-Dibromo-1,1’-biphenyl, is the aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4’-Dibromobiphenyl can be synthesized through the bromination of biphenyl. One common method involves the reaction of biphenyl with bromine in a solvent medium, often in the presence of a catalyst such as a Lewis acid or iodine . The reaction typically occurs at ambient temperature, and solvents like carbon tetrachloride, dichloromethane, and nitrobenzene are used to facilitate the process .
Industrial Production Methods: Industrial production of 3,4’-Dibromobiphenyl follows similar synthetic routes but on a larger scale. The use of efficient catalytic systems and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Dibromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the biphenyl structure, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups .
Scientific Research Applications
3,4’-Dibromobiphenyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and materials.
Biology: Studied for its effects on biological systems, particularly its interactions with cellular components.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Employed as a flame retardant in plastics, textiles, and electronic devices
Comparison with Similar Compounds
- 1,2-Dibromo-4-phenylbenzene
- 4,4’-Dibromobiphenyl
- 4,4’-Dibromodiphenyl
Comparison: 3,4’-Dibromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and applications. Compared to other polybrominated biphenyls, it exhibits distinct properties that make it suitable for specific industrial and research purposes .
Properties
IUPAC Name |
1-bromo-3-(4-bromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAKCVTXQRIHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205822 | |
Record name | 1,1'-Biphenyl, 3,4'-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57186-90-0 | |
Record name | 3,4'-Dibromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 3,4'-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-DIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1ID8D8XLH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any studies investigating the potential biological activity of 3,4'-dibromobiphenyl or its derivatives?
A2: While the provided abstracts don't directly address the biological activity of 3,4'-dibromobiphenyl, one study investigates the antimalarial activity of a related compound, M&B 36821. [] This compound, 2–4-diamino-5-[3-(3,4′-dibromobiphenyl-4-oxy)-propyl-l-oxy]-6-methyl pyrimidine hydrochloride, incorporates the 3,4'-dibromobiphenyl moiety within its structure. The research demonstrates that M&B 36821 exhibits promising activity against pyrimethamine- and cycloguanil-resistant malaria strains. This finding suggests that the 3,4'-dibromobiphenyl structure could potentially contribute to biological activity in specific chemical contexts.
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